2-(hydroxymethyl)-4(1H)-Quinolinone
Description
Historical Context of Quinoline (B57606) and Quinolone Scaffolds in Chemical and Biological Research
The journey of quinoline and its derivatives began in the 19th century, but it was the discovery of the antibacterial properties of quinolones in the mid-20th century that truly propelled this class of compounds into the scientific spotlight. researchgate.netnih.gov The first quinolone antibacterial agent, nalidixic acid, was discovered as a byproduct in the synthesis of the antimalarial drug chloroquine (B1663885) in the early 1960s. researchgate.netnih.gov This serendipitous finding opened the door to the development of a vast arsenal (B13267) of synthetic antibacterial agents.
Over the decades, extensive research has focused on modifying the quinolone scaffold to enhance its biological activity and broaden its spectrum. nih.gov This has led to the creation of multiple generations of fluoroquinolones, which are characterized by the presence of a fluorine atom, significantly improving their efficacy against a wide range of bacteria. researchgate.netacs.org Beyond their antibacterial prowess, quinoline and quinolone scaffolds have been recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net These activities include anticancer, antiviral, anti-inflammatory, and antimalarial properties, making them a cornerstone in drug discovery and development. mdpi.commdpi.comnih.gov
Overview of Naturally Occurring and Synthetic Quinolone Derivatives
The quinolone framework is not only a product of laboratory synthesis but is also found in nature. mdpi.com Various alkaloids, which are naturally occurring nitrogen-containing compounds produced by plants and microorganisms, possess the quinoline or quinolone core. These natural products often exhibit significant biological activities.
However, the vast majority of quinolone derivatives with therapeutic applications are synthetic. mdpi.comauctoresonline.org The ability to systematically modify the quinolone scaffold has allowed chemists to fine-tune the properties of these compounds, leading to the development of numerous drugs. auctoresonline.org The introduction of different substituents at various positions on the quinolone ring system has given rise to a diverse library of molecules with a wide array of biological functions. nih.govnih.gov
Table 1: Examples of Quinolone Derivatives and their Applications
| Compound Name | Type | Primary Application |
| Nalidixic acid | Synthetic | Antibacterial (urinary tract infections) nih.gov |
| Ciprofloxacin | Synthetic (Fluoroquinolone) | Broad-spectrum antibacterial mdpi.com |
| Levofloxacin | Synthetic (Fluoroquinolone) | Broad-spectrum antibacterial mdpi.com |
| Elvitegravir | Synthetic | Antiviral (HIV treatment) mdpi.com |
Structural Elucidation Challenges and Tautomeric Considerations in Quinolin-4(1H)-ones
The structural analysis of quinolin-4(1H)-ones, including 2-(hydroxymethyl)-4(1H)-quinolinone, is not always straightforward due to the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, and in the case of quinolin-4(1H)-ones, there is an equilibrium between the keto form (quinolin-4(1H)-one) and the enol form (4-hydroxyquinoline). wikipedia.org
The predominant tautomer can be influenced by various factors, including the solvent, temperature, and the presence of other functional groups on the molecule. researchgate.netacs.orgrsc.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are crucial tools for determining the exact structure and the tautomeric equilibrium in these compounds. researchgate.netrsc.org For instance, the presence of a strong absorption band in the C=O region of the IR spectrum would indicate the prevalence of the keto form. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the different tautomers. acs.orgrsc.org
The position of substituents can significantly influence the tautomeric equilibrium. For example, a hydrogen-bond accepting group at the 3-position can favor the enol form through the formation of an intramolecular hydrogen bond. rsc.org Conversely, substituents at other positions might favor the keto form due to extended conjugation and other electronic effects. rsc.org
Emerging Research Trajectories for Hydroxymethyl-Substituted Quinolones
Recent research has begun to explore the potential of quinolones bearing a hydroxymethyl substituent, such as this compound. This functional group can influence the compound's solubility, polarity, and ability to form hydrogen bonds, which in turn can affect its biological activity and pharmacokinetic properties.
Studies on related hydroxymethyl-substituted furoquinolinones have shown promising results. For example, certain compounds in this class have demonstrated antiproliferative activity in mammalian cells by inhibiting topoisomerase II. nih.govresearchgate.net Furthermore, when exposed to UVA irradiation, these compounds exhibited enhanced activity, suggesting potential applications in photochemotherapy. nih.govresearchgate.net These findings highlight the potential of the hydroxymethyl group to impart novel biological properties to the quinolone scaffold.
The synthesis and biological evaluation of new hydroxymethyl-substituted quinolone derivatives is an active area of research. Scientists are investigating their potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov The ability to further modify the hydroxymethyl group opens up possibilities for creating a wide range of new derivatives with potentially enhanced therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCBVLVZMRJJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxymethyl 4 1h Quinolinone and Its Analogs
Classical Annulation Reactions in Quinoline (B57606) Synthesis
The backbone of quinoline chemistry has long been supported by a series of robust and widely adopted annulation reactions. These classical methods, while sometimes requiring harsh conditions, have proven indispensable for the formation of the fundamental quinolone core structure.
Gould-Jacobs Reaction Applied to 4(1H)-Quinolones
A cornerstone in the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction. uaz.edu.mxnih.gov This thermal cyclization method begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. uaz.edu.mxresearchgate.netwikipedia.org The resulting anilidomethylenemalonic ester intermediate then undergoes a 6-electron cyclization upon heating to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. uaz.edu.mx Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the desired 4-hydroxyquinoline. uaz.edu.mx
The regioselectivity of the Gould-Jacobs reaction is a critical consideration, as it is influenced by both steric and electronic factors of the aniline starting material. researchgate.netwikipedia.org When asymmetrically substituted anilines are used, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. researchgate.net Despite the often-high temperatures (above 250 °C) required for the cyclization step, this method has been instrumental in the synthesis of numerous compounds, including some commercially available antibiotics. researchgate.net
| Reaction Step | Reagents and Conditions | Product |
| Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |
| Cyclization | Heat (>250 °C) | 4-hydroxy-3-carboalkoxyquinoline |
| Saponification | Sodium hydroxide | 4-hydroxyquinoline-3-carboxylic acid |
| Decarboxylation | Heat | 4-hydroxyquinoline |
Conrad-Limpach Synthesis and Modifications for 2-Substituted Quinolones
The Conrad-Limpach synthesis, first reported in 1887, provides a pathway to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. nih.govnih.gov The reaction proceeds via a Schiff base intermediate. nih.govnih.gov A key aspect of this synthesis is the reaction temperature, which dictates the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline, while higher temperatures can lead to the formation of a 2-hydroxyquinoline (B72897) through what is known as the Knorr quinoline synthesis. nih.gov The Conrad-Limpach reaction typically requires acidic catalysis and can involve high temperatures (200–250 °C), often with the use of high-boiling solvents like mineral oil or diphenyl ether to improve yields. researchgate.net
This method is particularly relevant for the synthesis of 2-alkyl-4(1H)-quinolones. researchgate.net The process involves the acid-catalyzed condensation of a β-keto ester with aniline to form an enamine tautomer of the Schiff base, which then undergoes thermal cyclization to yield the 2-alkyl-4(1H)-quinolone. researchgate.net
| Starting Materials | Key Conditions | Product Type |
| Anilines, β-ketoesters | Acid catalysis, high temperature (200-250 °C) | 4-hydroxyquinolines |
| Anilines, β-ketoesters | Higher temperatures (~140 °C) | 2-hydroxyquinolines (Knorr variation) |
Biere-Seelen Synthesis for 4(1H)-Quinolone Cores
Developed in 1979, the Biere-Seelen synthesis offers an alternative route to the 4(1H)-quinolone core starting from methyl anthranilate. researchgate.net The synthesis commences with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, which forms an enaminoester. researchgate.netCurrent time information in Bangalore, IN. This intermediate then undergoes cyclization in the presence of a strong base to produce a quinolin-4-one diester. researchgate.net Regioselective hydrolysis of the ester at the 2-position can then be achieved to furnish the desired quinolone structure. researchgate.net
Modern Catalytic Approaches for 2-(hydroxymethyl)-4(1H)-Quinolinone Derivatives
In recent years, the field of organic synthesis has seen a shift towards more efficient and selective methods. Modern catalytic approaches, particularly those utilizing transition metals, have provided powerful tools for the construction and derivatization of quinolone structures under milder conditions. scispace.com
Palladium-Catalyzed Tandem Amination Reactions
An efficient and direct route to functionalized 4-quinolones has been developed using a palladium-catalyzed tandem amination reaction. beilstein-journals.orgrsc.org This one-step process involves the reaction of readily available o-haloaryl acetylenic ketones with primary amines. beilstein-journals.orgrsc.org The reaction is typically catalyzed by a palladium complex, with the combination of Pd₂(dba)₃ and PPh₃ being identified as a particularly effective catalyst-ligand system, achieving high yields. This method avoids the harsh conditions associated with classical syntheses and is compatible with a wide range of functional groups on both the amine and the ynone starting materials. The proposed mechanism involves an initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the o-haloaryl acetylenic ketone.
| Catalyst System | Starting Materials | Key Advantage |
| Pd₂(dba)₃ / PPh₃ | o-haloaryl acetylenic ketones, primary amines | One-step synthesis, good to excellent yields, mild conditions |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the derivatization of quinolones. wikipedia.org This reaction facilitates the formation of a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne with high regioselectivity, typically yielding the 1,4-disubstituted isomer. nih.gov
For the derivatization of a quinolone scaffold, the core structure must first be functionalized with either an azide or an alkyne group. For instance, an O-alkynylquinoline derivative can be prepared by reacting a hydroxyquinoline with propargyl bromide in the presence of a base. This alkynylated quinolone can then be reacted with various aryl azides in the presence of a copper catalyst to generate a library of quinoline-triazole hybrids. Both copper(I) and copper(II) sources can be used, with copper(II) salts often being reduced in situ with agents like sodium ascorbate. wikipedia.org The reaction conditions are generally mild, and mechanochemical (milling) procedures have been shown to be highly efficient, in some cases significantly outperforming solution-based reactions. Microwave-assisted CuAAC reactions have also proven to be effective, leading to high yields in significantly reduced reaction times.
The versatility of the CuAAC reaction allows for the introduction of a wide array of substituents onto the quinolone core, making it an invaluable method for generating diverse chemical libraries for various applications. nih.gov
| Reaction Type | Key Reagents | Product | Notable Features |
| CuAAC | Azide-functionalized quinolone, terminal alkyne, Copper(I) or Copper(II)/reducing agent | Quinolone-1,2,3-triazole hybrid | High regioselectivity, mild conditions, can be performed under mechanochemical or microwave conditions |
| CuAAC | Alkyne-functionalized quinolone, organic azide, Copper(I) or Copper(II)/reducing agent | Quinolone-1,2,3-triazole hybrid | High efficiency and modularity for creating diverse derivatives |
C-H Activation Strategies in Quinolone Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering an atom-economical approach to modify heterocyclic cores like quinolones. For the quinoline scaffold, C-H activation strategies often rely on transition-metal catalysis to achieve regioselectivity, which is crucial for targeted synthesis. The C2 position of the quinoline ring is a common target for such functionalizations, facilitated by its electronic properties and the use of directing groups. nih.gov
A prevalent strategy involves the use of quinoline N-oxides. The N-oxide group acts as an effective directing group, guiding transition metals such as palladium (Pd), rhodium (Rh), or copper (Cu) to activate the C-H bond at the C2 position. researchgate.net For example, Pd(II) catalysts have been shown to favor the regioselective C-H activation of quinoline N-oxides at the C2 position, enabling the introduction of various substituents. researchgate.net This approach can be used to install aryl or alkyl groups, which can serve as precursors for subsequent functional group interconversions to the desired hydroxymethyl group. Computational studies have shed light on the mechanisms of these competing catalytic reactions, confirming that while Pd(II) acetate (B1210297) favors C2 activation, other catalysts like Pd(II) chloride can direct functionalization to the C8 position under different conditions. researchgate.net
Rhodium-based catalysts, such as [RhCl(CO)2]2, are also effective for the C2-arylation of quinolines with aryl bromides or aroyl chlorides. wikipedia.org Similarly, copper-catalyzed C-H amination at the C2 position of quinoline N-oxides has been achieved with high efficiency using oxidants like silver carbonate (Ag2CO3). wikipedia.org These C-H activation methods provide a direct route to 2-substituted quinolines, which are key intermediates for the synthesis of compounds like this compound.
| Catalyst System | Coupling Partner | Position | Directing Group | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | Indoles | C2 | N-Oxide | youtube.com |
| [RhCl(CO)₂]₂ | Aryl Bromides | C2 | None | wikipedia.org |
| Ni(cod)₂ / PCy₃ | Organozinc Reagents | C2 | None | youtube.com |
| Cu(OAc)₂ / Ag₂CO₃ | Amides (Lactams) | C2 | N-Oxide | wikipedia.org |
| Pd(II)Cl₂ | Benzaldehyde | C8 | N-Oxide | researchgate.net |
Regioselective Hydroxymethylation and Functional Group Interconversions at the C-2 Position
Direct, one-step hydroxymethylation at the C-2 position of a pre-formed 4(1H)-quinolinone ring is synthetically challenging. Therefore, the synthesis of this compound typically relies on multi-step sequences involving the introduction of a suitable precursor group at the C-2 position, followed by a functional group interconversion (FGI).
One common strategy begins with the synthesis of a 2-methyl-4(1H)-quinolone. The methyl group, being an activated "benzylic-like" position, can be selectively oxidized. Reagents such as selenium dioxide (SeO₂) are well-suited for this type of transformation, oxidizing an active methyl group adjacent to an aromatic system to an aldehyde (Riley Oxidation). adichemistry.commdpi.com The resulting 2-formyl-4(1H)-quinolinone can then be readily reduced to the target this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
An alternative FGI pathway involves the synthesis of a 4(1H)-quinolone-2-carboxylic acid or its corresponding ester. imperial.ac.uk These precursors can be prepared through various cyclization methods, such as the Gould-Jacobs reaction. fiveable.me The carboxylic acid or ester at the C-2 position can then be reduced to the primary alcohol. nih.gov Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds efficiently to yield the this compound scaffold. nih.gov These FGI strategies offer reliable and regioselective access to the target compound from more readily available precursors. uni-konstanz.de
Advanced Synthetic Strategies for Complex this compound Conjugates and Hybrids
The this compound scaffold serves as a valuable building block for the creation of more complex molecular structures, including conjugates and hybrid molecules. The primary alcohol of the hydroxymethyl group provides a versatile reactive handle for derivatization. It can be readily converted into esters or ethers, allowing the quinolone core to be linked to other pharmacophores, biomolecules, or functional moieties.
For instance, the synthesis of quinolone-based nucleoside analogues has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating a strategy that could be adapted for conjugation. chemicalbook.com While this example involves coupling at the C-6 position, the principle of linking the quinolone core to other complex fragments is well-established. The 2-hydroxymethyl group is an ideal anchor point for such conjugations, for example, through an ether linkage to a sugar moiety or an ester linkage to another bioactive carboxylic acid.
Furthermore, unexpected reaction pathways can lead to novel hybrid structures. For example, during attempts at formylation, 4-hydroxy-2(1H)-quinolones have been observed to form 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), creating a dimeric hybrid structure. ub.edu These findings highlight the rich chemistry of the quinolone scaffold and its potential for incorporation into diverse and complex molecular architectures.
Microwave-Assisted and Continuous Flow Synthesis
Modern synthetic chemistry increasingly employs advanced technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, reduce reaction times, and improve safety and scalability.
Microwave-Assisted Synthesis Microwave-assisted synthesis has proven to be a highly effective method for preparing quinolone derivatives. nih.gov The rapid heating provided by microwave irradiation can significantly accelerate classical condensation and cyclization reactions used to form the quinolone core. For example, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved in moderate to good yields (51–71%) in minutes using microwave irradiation, catalyzed by bismuth chloride (BiCl₃) in a green chemistry approach. mdpi.com Multi-component reactions are also well-suited for microwave assistance; novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment have been synthesized in a one-pot, three-component reaction under microwave irradiation, affording products in short reaction times (8-20 minutes). adichemistry.com
| Reaction Type | Starting Materials | Conditions | Outcome | Reference |
| Condensation | Anilines, Diethylmalonate | p-TsOH, Microwave | 4-Hydroxy-2-quinolinone (89% yield, 6 min) | nih.gov |
| Three-Component | Formyl-quinolines, Amines, Diketones | DMF, Microwave (8-20 min) | Quinoline-hybrids | adichemistry.com |
| Condensation | β-enaminones, Diethyl malonate | BiCl₃, EtOH, Microwave (5-13 min) | 4-Hydroxy-2-quinolone analogues (51-71% yield) | mdpi.com |
Photochemical Routes to Quinolinones
Photochemistry provides unique pathways for the synthesis and modification of heterocyclic compounds. Visible-light-mediated energy transfer (EnT) photocatalysis, in particular, has emerged as a powerful strategy for converting flat aromatic systems into complex three-dimensional structures.
One notable photochemical approach is the de novo synthesis of the quinoline ring itself. Researchers have developed a method using visible light irradiation and N-bromosuccinimide (NBS) to convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into quinoline-3-carbonitriles. The reaction proceeds via the formation of an iminyl radical, which undergoes intramolecular cyclization onto the aryl ring. This process can be effectively translated from batch to continuous flow, allowing for safer and more controlled production.
Beyond ring formation, photochemical reactions can be used to modify the quinolone scaffold. The intrinsic photoactive properties of the quinolone system make it susceptible to photocycloadditions. imperial.ac.uk For example, EnT-catalyzed intermolecular dearomative cycloadditions of heteroarenes with alkenes have been developed. Such strategies allow for the skeletal remodeling of the quinolone core, providing access to unprecedented C(sp³)-rich 3D molecular scaffolds that would be difficult to access through traditional thermal methods.
Structure Activity Relationship Sar and Structure Property Activity Relationship Spar Studies of 2 Hydroxymethyl 4 1h Quinolinone Derivatives
Impact of Hydroxymethyl Group Position and Derivatization on Biological Activity
The hydroxymethyl group is a key functional group that can significantly influence the biological profile of quinolinone derivatives. Its position and chemical modification are critical determinants of activity.
The importance of the hydroxymethyl group is highlighted in studies of furoquinolinones. For instance, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) has demonstrated notable biological effects. Derivatization of this group, such as its conversion to a methoxymethyl group to form 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (MOFQ), alters the compound's properties and subsequent biological activity.
In a comparative study, HOFQ, its N-demethylated analog HOHFQ, and the methoxy (B1213986) derivative MOFQ were evaluated for their antiproliferative activity upon UVA irradiation. All three compounds exhibited higher activity than the established photochemotherapeutic agent 8-methoxypsoralen (8-MOP). Notably, HOFQ showed the most promising results, suggesting that the free hydroxymethyl group is advantageous for this specific activity under these conditions. These findings underscore that even a simple modification like etherification of the hydroxymethyl group can modulate biological outcomes, providing a strategic avenue for optimizing drug candidates.
| Compound | Modification | Biological Activity Highlight |
| HOFQ (4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one) | Hydroxymethyl group at C-4, N-methyl | Highest antiproliferative activity upon UVA irradiation compared to 8-MOP, MOFQ, and HOHFQ. |
| MOFQ (4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one) | Methoxymethyl (ether) group at C-4 | Showed antiproliferative activity but was less potent than HOFQ. |
| HOHFQ (4-hydroxymethyl-6,8-dimethylfuro[2,3-h]quinolin-2(1H)-one) | Hydroxymethyl group at C-4, N-H (no methyl) | Showed antiproliferative activity but was less potent than HOFQ. |
Substituent Effects on the Quinolone Ring System (C-3, C-5, C-6, C-7, C-8, N-1)
Modifications across the quinolone ring system are a cornerstone of SAR studies, with each position offering a unique opportunity to fine-tune the molecule's properties.
N-1 and C-8 Positions: In the related fluoroquinolone class, substituents at the N-1 and C-8 positions significantly alter drug action. nih.gov The presence of an N-1 cyclopropyl (B3062369) group often enhances lethal activity against bacteria. nih.gov However, fusing the N-1 and C-8 positions via a ring structure can have varied effects. This fusion generally reduces lethal activity when bacterial protein synthesis is blocked but has inconsistent effects on growing cells. nih.gov For example, a fused-ring derivative of the highly lethal compound PD161144 showed a dramatic loss of activity in the absence of protein synthesis. nih.gov This highlights the complex interplay between substituents and the biological state of the target organism.
C-3 Position: The C-3 position is crucial for activity. In a series of 4-hydroxy-2-quinolinone derivatives, the introduction of a 3-nitro group, which was subsequently reduced to a 3-amino group, served as a key step in synthesizing reverse amides with potential biological activity. mdpi.com This demonstrates the synthetic utility of C-3 functionalization for creating diverse compound libraries.
C-6 Position: The C-6 position has been successfully modified to create potent and selective phosphodiesterase 3 (PDE3) inhibitors for potential use as cardiotonic agents. nih.govresearchgate.net In a study of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, a series of analogues were synthesized by attaching different butanamide side chains to the C-6 oxygen. The compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one displayed an excellent pharmacological profile, with high selectivity for increasing the force of cardiac contraction over the rate and potent PDE3 inhibition (IC₅₀ = 0.20 µM). nih.govresearchgate.net
C-7 Position: The C-7 substituent is a well-established determinant of antibacterial potency and spectrum in fluoroquinolones. nih.gov The nature of the C-7 ring structure can influence lethality and interactions with the DNA-gyrase complex. nih.govnih.gov For instance, differences in the C-7 ring system between two fluoroquinolones were directly linked to their ability to kill non-growing cells. nih.gov
Rational Design Principles for Enhanced Selectivity and Potency
Rational design combines structural biology insights, computational modeling, and synthetic chemistry to create compounds with improved therapeutic profiles. A common strategy involves using a known privileged scaffold, like the 4-hydroxy-2-quinolinone core, which is recognized for its favorable drug-like properties. mdpi.com
One successful approach is based on the structure of a known selective inhibitor. For example, the design of novel PDE3 inhibitors was based on the structure of cilostamide. nih.govresearchgate.net By retaining the core quinolinone structure responsible for binding and systematically modifying a side chain at the C-6 position, researchers developed compounds with enhanced potency and a desirable selectivity for inotropic over chronotropic effects. nih.govresearchgate.net
Another powerful strategy is the development of dual-target inhibitors, which can offer improved efficacy in complex diseases like cancer. nih.gov In one instance, a rational design approach led to the creation of PI3K/HDAC dual inhibitors. This involved linking a 4-methyl quinazoline (B50416) moiety (a related heterocyclic system) to a benzamide (B126) group, which acts as a zinc-binding moiety for HDAC inhibition. nih.gov This strategy of combining pharmacophores for different targets into a single molecule is a key principle in modern drug design.
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. Conformational analysis provides a detailed understanding of a molecule's atomic architecture and geometry, which is essential for elucidating structure-activity relationships. scielo.br
X-ray diffraction and computational methods like Density Functional Theory (DFT) are powerful tools for this analysis. scielo.br Studies on quinolinone derivatives have shown how specific conformations are stabilized and how this might relate to biological activity. For example, analysis of two novel 4(1H)-quinolinones revealed that one, CMQ, was more kinetically stable and had a higher resistance to charge transfer than its counterpart, NMQ, based on HOMO-LUMO energy gap calculations. scielo.br
In some cases, rotation around certain bonds in the molecule can be restricted, leading to the existence of stable conformers known as atropisomers. A study on the quinazolinone-based PI3Kδ inhibitor IC87114 found that steric hindrance prevented the free rotation of the o-tolyl group, resulting in separable atropisomers. nih.gov Interestingly, both the aS and aR isomers were equally active, but further modification of the flexible linker connecting the quinazolinone core to the purine (B94841) pendant dramatically affected inhibitory activity. This indicates that modulating the accessible conformational space is critical for effective ligand-target binding. nih.gov
Molecular docking simulations further illuminate these interactions by predicting how a ligand fits into the binding site of a protein. For thiazoloquin(az)olin(on)es targeting the enzyme CD38, docking studies identified key interactions, including hydrogen bonding and van der Waals forces, that define the active conformation. nih.gov
Strategies for Modulating Biological Activity through Molecular Hybridization
This approach has been effectively applied to the 4-hydroxy-2-quinolinone scaffold. mdpi.com In one study, hybrid compounds were synthesized by linking the quinolinone moiety to derivatives of cinnamic or benzoic acid. This resulted in multi-target agents with both antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com For instance, a hybrid of quinolinone with acetylated ferulic acid emerged as a promising multi-target agent, exhibiting significant LOX inhibition and potent inhibition of lipid peroxidation. mdpi.com
The development of dual PI3K and HDAC inhibitors also exemplifies this strategy. By combining a quinazoline-based structure with a benzamide moiety known to bind the zinc atom in the active site of HDACs, researchers created potent dual inhibitors for potential cancer treatment. nih.gov These examples demonstrate that molecular hybridization is a versatile and powerful strategy for generating novel quinolinone-based derivatives with unique and potentially synergistic biological activities.
Mechanistic Investigations of Biological Activities Mediated by 2 Hydroxymethyl 4 1h Quinolinone
Elucidation of Molecular Targets
The diverse biological effects of 2-(hydroxymethyl)-4(1H)-quinolinone and related compounds stem from their ability to interact with a variety of molecular targets, including enzymes and receptors. These interactions are often highly specific, leading to the modulation of critical cellular functions.
Enzyme Inhibition Mechanisms
Quinolone derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in the development of new therapeutic agents.
Phosphodiesterase 3 (PDE3): While direct inhibition of PDE3 by this compound is not extensively documented, related quinoline (B57606) derivatives have shown potent inhibitory activity against other PDE family members. For instance, a series of quinoline-based inhibitors have been developed for phosphodiesterase 5 (PDE5), an enzyme that, like PDE3, is involved in cyclic nucleotide signaling. One such derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.27 nM against PDE5. nih.gov Given the structural similarities within the active sites of PDE families, these findings suggest that quinolinone scaffolds could be adapted to target PDE3.
Topoisomerase II: Furoquinolinone derivatives, which include a quinolinone core, have been identified as inhibitors of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication and transcription. A study on 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones demonstrated their ability to inhibit topoisomerase II, which contributed to their moderate antiproliferative activity in mammalian cells.
Cytochrome bc1 complex: The cytochrome bc1 complex (complex III) is a critical component of the mitochondrial respiratory chain. Certain 2-alkyl-4(1H)-quinolones, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are known to be potent inhibitors of this complex. HQNO binds to the quinone reduction (Qi) site of the cytochrome bc1 complex, disrupting the electron flow and leading to the generation of reactive oxygen species (ROS). researchgate.netnih.gov This inhibition can induce programmed cell death, or apoptosis.
Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is a metalloprotease that plays a crucial role in the maturation of newly synthesized proteins and is a target for anti-angiogenic therapies. While direct evidence for this compound is scarce, inhibitors of MetAP-2 are known to induce G1 cell cycle arrest. nih.gov For example, the inhibitor M8891 has an IC50 of 52 nM for human MetAP-2. nih.gov The development of novel MetAP-2 inhibitors is an active area of research, and quinolinone scaffolds could serve as a basis for such endeavors. nih.govresearchgate.net
N-Myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their function and localization. Quinolines have been identified as a promising scaffold for the development of NMT inhibitors, particularly for targeting the enzyme in parasites like Plasmodium vivax and Plasmodium falciparum, the causative agents of malaria. mdpi.comnih.gov
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a key role in the epigenetic regulation of gene expression and is a target in cancer therapy. Tetrahydroquinoline derivatives have been shown to be effective reversible inhibitors of LSD1. For example, one such derivative, compound 18x, exhibited an IC50 value of 0.54 µM. nih.govsemanticscholar.orgresearchgate.net
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival. Dysregulation of EGFR signaling is common in many cancers. Numerous quinoline and quinolinone derivatives have been developed as potent inhibitors of EGFR-TK. acs.orgnih.govresearchgate.net For example, quinoxalinone derivatives have shown IC50 values in the low nanomolar range against mutant forms of EGFR. nih.gov
Table 1: Inhibitory Activity of Quinolone Derivatives against Various Enzymes
| Derivative Class | Enzyme Target | IC50/Ki Value | Reference |
|---|---|---|---|
| Quinoline derivative | PDE5 | 0.27 nM | nih.gov |
| Sulfonylated Indeno[1,2-c]quinoline | EGFR-TK | ~0.6–10.2 nM | acs.orgnih.gov |
| Quinoxalinone derivative | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 nM | nih.gov |
| Tetrahydroquinoline derivative | LSD1 | 0.54 µM | nih.govsemanticscholar.orgresearchgate.net |
| M8891 (MetAP-2 inhibitor) | MetAP-2 | 52 nM | nih.gov |
Receptor Modulation
In addition to enzyme inhibition, quinolinone derivatives can modulate the activity of various cellular receptors.
Androgen Receptor (AR): The androgen receptor is a nuclear receptor that plays a critical role in the development and maintenance of male characteristics and is a key target in prostate cancer therapy. Several series of quinolinone derivatives have been developed as selective androgen receptor modulators (SARMs). These compounds can act as agonists or antagonists of the AR. For example, the tricyclic quinoline derivative LG121071 binds to the AR with a Ki value of 17 nM. nih.gov Another quinolinone derivative, LGD-4033 (Ligandrol), exhibits high affinity for the AR with a Ki of 0.9 nM and an EC50 of 3.6 to 4.4 nM in transcriptional activity assays. wikipedia.orgresearchgate.net
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. 4-Hydroxy-2(1H)-quinolone derivatives have been synthesized and evaluated as ligands for the glycine-binding site of the NMDA receptor, which is a co-agonist site that must be occupied for the channel to open. Some of these derivatives, such as 7-chloro-4-hydroxy-3-{3-(4-methylaminobenzyl) phenyl}-2-(1H)-quinolone, have shown high affinity for the glycine site with Ki values in the nanomolar range (11.7 nM). nih.gov Another antagonist, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), has a Ki of 96 µM against NMDA receptors. nih.gov
Table 2: Receptor Modulation by Quinolone Derivatives
| Derivative Class | Receptor Target | Affinity/Activity (Ki/EC50) | Reference |
|---|---|---|---|
| Tricyclic quinoline (LG121071) | Androgen Receptor | 17 nM (Ki) | nih.gov |
| Quinolinone (LGD-4033) | Androgen Receptor | 0.9 nM (Ki), 3.6-4.4 nM (EC50) | wikipedia.orgresearchgate.net |
| 4-Hydroxy-2(1H)-quinolone derivative | NMDA Receptor (Glycine site) | 11.7 nM (Ki) | nih.gov |
| Quinoxalinedione (CNQX) | NMDA Receptor | 96 µM (Ki) | nih.gov |
Cellular Pathway Interventions
By interacting with their molecular targets, this compound and its derivatives can intervene in various cellular pathways, leading to significant physiological outcomes.
Cell Cycle Arrest and Apoptosis Induction in Preclinical Models
A common mechanism of action for many anticancer agents is the induction of cell cycle arrest and apoptosis. Several quinolinone derivatives have demonstrated this ability in preclinical cancer models.
For instance, certain quinoline derivatives can induce cell cycle arrest at different phases. Some have been shown to cause a G2/M phase arrest, while others lead to an S phase or G1 phase arrest. acs.orgnih.govresearchgate.net The specific phase of arrest often depends on the chemical structure of the derivative and the type of cancer cell being studied. For example, a bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline derivative was found to cause cell cycle arrest in the S phase in breast cancer cells. nih.gov In another study, a quinoline derivative, 10i, induced a significant increase in the percentage of apoptotic HepG2 cells, with 21.72% of the cell population undergoing apoptosis after treatment. nih.gov A different quinoline derivative, PQ1, increased the early apoptotic cell population in T47D breast cancer cells from 0.44% to 9.25% after 24 hours of treatment. researchgate.net
Table 3: Cell Cycle Arrest and Apoptosis Induction by Quinolone Derivatives | Derivative | Cell Line | Effect | Percentage of Cells | Reference | | :--- | :--- | :--- | :--- | | Quinolone-derivative 10i | HepG2 | Early Apoptosis | 2.43% | nih.gov | | | | Late Apoptosis | 19.28% | nih.gov | | | | Total Apoptosis | 21.72% | nih.gov | | PQ1 (500 nM, 24h) | T47D | Early Apoptosis | 9.25% | researchgate.net | | Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline | MCF7 | S Phase Arrest | Data not quantified | nih.gov | | Quinoline-based thiazolidinone | HepG2 | G2/M Phase Arrest | 21.15% | researchgate.net |
Modulation of Cellular Signaling Pathways
The interaction of quinolinone derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways that control cell growth, survival, and proliferation.
One of the key pathways affected is the PI3K/Akt signaling pathway, which is frequently overactive in cancer. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival. researchgate.netnih.gov For example, certain 4-aminoquinazoline derivatives effectively block the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis.
The EGFR signaling pathway is another important target. As mentioned earlier, numerous quinoline derivatives inhibit EGFR-TK, thereby blocking the downstream signaling cascades that promote cancer cell growth. acs.orgnih.govresearchgate.net
Quorum Sensing Inhibition in Bacterial Systems
In the realm of microbiology, 2-alkyl-4(1H)-quinolones (AQs) play a crucial role as signaling molecules in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner.
The pqs system in P. aeruginosa utilizes AQs like 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), as signal molecules. researchgate.netnih.govsemanticscholar.org These molecules bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of genes responsible for virulence factor production and biofilm formation. The development of antagonists that block the binding of AQs to PqsR is a promising strategy to combat P. aeruginosa infections by disrupting their communication system. Competitive antagonists of PqsR have been discovered with high potency, with some compounds exhibiting an apparent dissociation constant (Kd,app) as low as 7 nM. nih.gov
Table 4: Quorum Sensing Modulation by 2-Alkyl-4(1H)-Quinolones
| Compound | Receptor | Activity | Affinity (Kd,app) | Reference |
|---|---|---|---|---|
| PQS (agonist) | PqsR | Activation of virulence gene expression | Not specified | researchgate.netnih.govsemanticscholar.org |
| HHQ (agonist) | PqsR | Activation of virulence gene expression | Not specified | researchgate.netnih.govsemanticscholar.org |
| Synthetic Antagonist (compound 20) | PqsR | Competitive inhibition | 7 nM | nih.gov |
Mechanistic Basis for Antibacterial Activity in Non-Human Pathogen Models
The precise mechanistic basis for the antibacterial activity of this compound against non-human pathogens, such as the plant pathogens Erwinia amylovora and Pseudomonas syringae, is not extensively detailed in current scientific literature. However, by examining the well-established mechanisms of the broader quinolone class of antibiotics, a probable mode of action can be inferred. Quinolone antibiotics are known to primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ppjonline.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
In Gram-negative bacteria, such as Erwinia and Pseudomonas, DNA gyrase is often the primary target of quinolone action. ppjonline.org Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. Oxolinic acid, a quinolone antibiotic, has been shown to inhibit the DNA gyrase of E. amylovora, with resistance mutations frequently occurring in the gyrA gene, which encodes a subunit of this enzyme. ppjonline.org While all isolates of E. amylovora from a recent study in Korean orchards were susceptible to oxolinic acid, the potential for resistance development through mutations in gyrA remains a concern. ppjonline.org
Furthermore, some 4-hydroxy-2-quinolone analogs have demonstrated bacteriostatic effects, suggesting that they inhibit bacterial growth rather than directly killing the cells. researchgate.net The antibacterial activity of these analogs against Staphylococcus aureus was noted to be significant for compounds with specific substitutions. researchgate.net It has also been observed that for certain quinolones, high concentrations can lead to a decrease in the production of reactive oxygen species (ROS), which is a key part of their lethal effect, potentially explaining a paradoxical survival of bacteria at these higher concentrations. researchgate.net
While direct evidence for this compound is scarce, the antagonistic activity of other compounds against E. amylovora has been linked to the production of antibiotics that inhibit essential biosynthetic pathways, such as those for histidine and arginine. nih.gov Additionally, some bacteria produce their own quinolones, like 2-alkyl-4(1H)-quinolones, which can act as antimicrobial agents in interspecies competition. mdpi.com The mechanism of action for 4-hydroxy-2-quinolones, however, remains largely to be elucidated. researchgate.net
Table 1: Postulated Antibacterial Mechanisms of Quinolones in Non-Human Pathogens
| Mechanism | Target Enzyme/Process | Resulting Effect on Bacterium |
| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Accumulation of DNA double-strand breaks, leading to cell death. |
| Bacteriostatic Action | Unclear, potentially various metabolic pathways | Inhibition of bacterial growth and proliferation. |
| Induction of Reactive Oxygen Species (ROS) | Cellular respiration and metabolism | Oxidative damage to cellular components. |
Mechanisms Underlying Antimalarial Efficacy in Parasite Models
The antimalarial activity of 4(1H)-quinolone derivatives, including those structurally related to this compound, has been more extensively studied, revealing multifaceted mechanisms of action primarily targeting the parasite's mitochondria and life cycle progression.
A principal target for many antimalarial quinolones is the parasite's mitochondrial electron transport chain (ETC), specifically the cytochrome bc1 complex (complex III). nih.govnih.gov This inhibition disrupts the parasite's ability to generate ATP and recycle ubiquinone, which is essential for other vital processes like pyrimidine (B1678525) biosynthesis. nih.gov The 4(1H)-quinolone scaffold has been shown to be a "privileged" structure for inhibiting both the NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex. nih.gov
Endochin-like quinolones (ELQs), which are structurally similar to the compound of interest, have demonstrated potent, low nanomolar activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The cross-resistance patterns observed with atovaquone-resistant parasite lines strongly indicate that the cytochrome bc1 complex is a primary target. nih.gov Further evidence comes from oxygen biosensor assays, which show that these quinolone derivatives block oxygen consumption in parasitized red blood cells, a hallmark of ETC inhibition. nih.gov
Interestingly, subtle structural modifications to the 4(1H)-quinolone core can alter the specific binding site within the cytochrome bc1 complex, with some compounds targeting the ubiquinol (B23937) oxidation (Qo) site and others the ubiquinone reduction (Qi) site. This provides a potential avenue for developing compounds that can overcome resistance to existing Qo site inhibitors like atovaquone. nih.gov
Beyond the erythrocytic stages, 4(1H)-quinolones have also shown activity against the liver stages of the parasite and can block transmission to the mosquito vector. nih.govmmv.org Studies with various 4(1H)-quinolone derivatives have demonstrated an ability to reduce or prevent the exflagellation of male gametocytes, a critical step in parasite fertilization within the mosquito gut. mmv.org Furthermore, some compounds have been shown to reduce the number of sporozoites that reach the mosquito's salivary glands, thereby preventing further transmission. mmv.org
While the direct inhibition of hemozoin formation, a mechanism for other quinoline antimalarials like chloroquine (B1663885), appears to be a weaker effect for some novel quinoline-indoles, these compounds have been shown to dissipate the mitochondrial membrane potential, pointing towards mitochondrial dysfunction as a key early event in their mode of action. nih.gov
Table 2: Antimalarial Mechanisms of 4(1H)-Quinolone Derivatives in Parasite Models
| Mechanism | Target/Process | Parasite Stage Affected | Key Findings |
| Inhibition of Mitochondrial Respiration | Cytochrome bc1 complex (Qo and Qi sites), PfNDH2 | Asexual blood stages, Liver stages | Potent inhibition of parasite growth, including against atovaquone-resistant strains. nih.govnih.gov |
| Disruption of Pyrimidine Biosynthesis | Dihydroorotate dehydrogenase (DHODH) (secondary effect) | Asexual blood stages | Collapse of mitochondrial function leads to inhibition of an essential metabolic pathway. nih.gov |
| Transmission Blocking | Gametocyte exflagellation, Sporozoite development | Gametocytes, Sporozoites | Reduction in the formation of male gametes and prevention of parasite transmission to mosquitoes. mmv.org |
| Dissipation of Mitochondrial Membrane Potential | Mitochondrial membrane | Asexual blood stages | Early event leading to compromised mitochondrial function and parasite death. nih.gov |
Preclinical Biological and Pharmacological Evaluations of 2 Hydroxymethyl 4 1h Quinolinone Analogs Non Human Studies
In Vitro Antiproliferative Activity in Cancer Cell Lines
Derivatives of 2-(hydroxymethyl)-4(1H)-quinolinone have demonstrated significant potential as anticancer agents in preclinical research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, with some analogs showing promising cytotoxicity. nih.govnih.govnih.gov
A study focused on the synthesis and evaluation of new 2H-quinolinone and halogenated 2H-quinolinone derivatives revealed their cytotoxic effects against breast (MCF-7) and liver (HepG-2) cancer cell lines. nih.gov Notably, these compounds exhibited selectivity, being more toxic to cancer cells than to normal breast cells (MCF-10a). nih.gov Further investigation into the mechanism of action showed that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This was evidenced by an increase in the activity of caspases 3 and 7, key enzymes in the apoptotic pathway, and a decrease in the expression of osteopontin, a protein often associated with cancer progression. nih.gov The compounds were also found to cause cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing and proliferating. nih.gov
Similarly, a series of quinoline-chalcone derivatives were designed and synthesized, showing potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com One particular compound, 12e, demonstrated superior inhibitory potency against these cell lines compared to the standard anticancer drug 5-FU. mdpi.com Mechanistic studies indicated that compound 12e inhibited the colony formation of MGC-803 cells, arrested the cell cycle at the G2/M phase, and induced apoptosis by upregulating apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP. mdpi.com The generation of reactive oxygen species (ROS) was also identified as a key factor in the inhibitory effects of this compound. mdpi.com
Furthermore, a class of 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives, designed to mimic the structure of podophyllotoxin (B1678966) analogs, displayed significant antiproliferative activity. nih.gov Among these, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) showed potent inhibition of HL-60, Hep3B, and H460 cancer cells. nih.gov Another derivative, compound 22, exhibited excellent antiproliferative activities against COLO205 and H460 cell lines. nih.gov
The cytotoxic potential of twenty-four 4-substituted quinolines was also screened, with two derivatives, HTI 21 and HTI 22, showing the highest cytotoxicity. nih.gov These compounds were found to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species. nih.gov
The consistent findings across these studies highlight the potential of this compound analogs as a promising scaffold for the development of novel anticancer drugs. The ability of these compounds to induce apoptosis and cell cycle arrest in various cancer cell lines warrants further investigation and optimization. nih.govnih.govmdpi.comnih.gov
| Compound Type | Cancer Cell Lines | Key Findings |
| 2H-Quinolinone and halogenated derivatives | MCF-7 (breast), HepG-2 (liver) | Good cytotoxicity and selectivity, induced apoptosis, caused G2/M phase arrest. nih.gov |
| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | Potent antiproliferative activity, induced apoptosis and G2/M phase arrest, induced ROS generation. mdpi.com |
| 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives | HL-60, Hep3B, H460, COLO205 | Significant antiproliferative activity, mimics podophyllotoxin analogs. nih.gov |
| 4-substituted quinolines | Various | Induced caspase-dependent apoptosis, mitochondrial permeabilization. nih.gov |
Antimicrobial Activity in Bacterial and Fungal Strains
The quinoline (B57606) scaffold, including derivatives of this compound, has been a subject of extensive research for its antimicrobial properties against a wide range of bacterial and fungal pathogens. nih.govnih.govnih.gov These compounds have shown potential in combating infectious diseases, a critical area of research due to the rise of drug-resistant microorganisms. nih.gov
Synthetic quinoline analogs have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain 4-acetylaminophenylaminoquinoline derivatives have demonstrated moderate inhibition zones against various bacterial strains. ekb.eg The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. mdpi.comwikipedia.org This targeted action makes them effective against a broad spectrum of bacteria. mdpi.com
In the realm of antifungal activity, quinoline derivatives have also shown promise. nih.govnih.gov Studies have explored their efficacy against various fungal strains, including common human pathogens. nih.gov For example, quinoline-based hydroxyimidazolium hybrids were tested against Candida albicans, Cryptococcus neoformans, and various Aspergillus species, demonstrating their potential as antifungal agents. nih.gov The combination of quinolones with existing antifungal drugs, such as amphotericin B and fluconazole, has also been investigated to enhance their efficacy against Candida albicans. capes.gov.br
The structural diversity of quinoline derivatives allows for the development of compounds with high and selective activity. nih.gov Modifications to the quinoline core at different positions can significantly alter the compound's antimicrobial potency and spectrum. rsc.org This versatility has made the quinoline framework an "inexhaustible inspiration" for the design of new antimicrobial agents. nih.gov
Research continues to explore the synthesis of novel quinoline-based compounds, including hybrids with other pharmacologically active moieties, to develop more potent and broad-spectrum antimicrobial drugs with low toxicity to human cells. nih.govnih.gov
| Compound Type | Target Organisms | Key Findings |
| 4-acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibition zones. ekb.eg |
| Quinolone antibiotics | Bacteria | Inhibit DNA gyrase and topoisomerase IV. mdpi.comwikipedia.org |
| Quinoline-based hydroxyimidazolium hybrids | Candida albicans, Cryptococcus neoformans, Aspergillus spp. | Demonstrated antifungal activity. nih.gov |
| General quinoline derivatives | Bacteria and Fungi | Broad-spectrum antimicrobial potential. nih.govnih.gov |
Antimalarial Activity in Parasite Cultures and Rodent Models
The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with derivatives of this compound showing significant promise in preclinical studies. nih.govnih.gov These compounds have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, in both in vitro cultures and in vivo rodent models. nih.gov
In vitro studies have demonstrated the potent antiplasmodial activity of various quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov For example, a series of novel quinoline-pyrazolopyridine hybrids were synthesized and screened, with one compound, 5p, exhibiting particularly strong antimalarial activity. nih.gov This compound, which features halogen substitutions on its aryl rings, showed significant potency in schizont maturation assays. nih.gov Similarly, other studies have identified 4-quinolinone derivatives with promising antiplasmodial activity against P. falciparum in vitro.
The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of hemozoin formation in the parasite. researchgate.net The parasite digests hemoglobin, releasing toxic heme, which it then detoxifies by crystallizing it into hemozoin. researchgate.net Quinoline drugs are thought to interfere with this crystallization process, leading to the accumulation of toxic heme and parasite death. researchgate.net
In vivo studies using rodent models of malaria, such as mice infected with Plasmodium berghei, have further validated the antimalarial potential of these compounds. nih.govnih.govmdpi.com The 4-day suppressive test is a standard method used to evaluate the in vivo efficacy of potential antimalarial drugs. nih.gov In one study, the most active quinoline-pyrazolopyridine hybrids from in vitro screening were further tested in Swiss albino mice, where compound 5p again demonstrated considerable antimalarial activity. nih.gov Another study reported that a 4-methylaminoquinoline compound, 9a, showed 100% parasite inhibition on day 4 post-infection in mice at an oral dose of 100 mg/kg, with some of the treated mice being completely cured. nih.gov
The development of endochin-like quinolones (ELQs) has also been a significant area of research. acs.org While the original lead compound, endochin, was inactive in vivo due to metabolic instability, derivatives with a 3-alkyl-diphenylether side chain showed enhanced stability and potent oral activity in mice. acs.org
These findings underscore the importance of the this compound scaffold in the search for new and effective antimalarial agents, particularly those that can overcome existing drug resistance. nih.govnih.gov
| Compound Type | Parasite/Model | Key Findings |
| Quinoline-pyrazolopyridine hybrids | P. falciparum (in vitro), P. berghei (in vivo) | Compound 5p showed potent antimalarial activity in both models. nih.gov |
| 4-Methylaminoquinoline derivatives | P. falciparum (in vitro), P. berghei (in vivo) | Compound 9a showed 100% parasite inhibition in mice at 100 mg/kg. nih.gov |
| Endochin-like quinolones (ELQs) | P. falciparum (in vitro), mice (in vivo) | Derivatives with a 3-alkyl-diphenylether side chain showed enhanced metabolic stability and oral activity. acs.org |
| General quinoline derivatives | P. falciparum (in vitro), P. berghei (in vivo) | Demonstrated promising antiplasmodial activity against drug-sensitive and resistant strains. nih.gov |
Anti-inflammatory Effects in Non-Human Biological Systems
The quinoline framework has been identified as a promising template for the development of novel anti-inflammatory agents. nih.gov Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways in various non-human biological systems. nih.govepa.gov
One area of focus has been the inhibition of key inflammatory mediators and enzymes. nih.gov For instance, certain quinoline derivatives have been shown to inhibit cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE), all of which play crucial roles in the inflammatory response. nih.gov
In a study investigating the anti-inflammatory effects of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, in a methotrexate-induced inflammation model in rats, significant anti-inflammatory and antioxidant effects were observed. nih.gov Treatment with this compound led to a substantial increase in the levels of the antioxidant glutathione (B108866) (GSH) and a significant decrease in oxidants such as malondialdehyde (MDA) and nitric oxide (NO) in both lung and liver tissues. nih.gov Furthermore, the levels of inflammatory mediators including interleukin-1β (IL-1β) and nuclear factor kappa-B (NF-κB) were significantly reduced. nih.gov
Another study evaluated the anti-inflammatory activity of synthesized quinoline derivatives using a xylene-induced ear edema test in mice. epa.gov Two compounds, 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d), exhibited potent anti-inflammatory activity, even more so than the reference drug ibuprofen. epa.gov The most effective compound, 6d, was further tested in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, where it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. epa.gov
A quinoline isolated from the bark of Spondias pinnata, 7-hydroxy-6-methoxyquinolin-2(1H)-one, also demonstrated significant anti-inflammatory activity in an LPS-stimulated murine macrophage model. nih.gov This compound effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β. nih.gov Its mechanism of action was linked to the inhibition of NF-κB activation. nih.gov
These preclinical findings highlight the potential of this compound analogs as a source of new anti-inflammatory drugs with various mechanisms of action. nih.govnih.govepa.govnih.gov
| Compound/Derivative | Biological System/Model | Key Anti-inflammatory Effects |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in rats | Increased GSH; decreased MDA, NO, IL-1β, NF-κB. nih.gov |
| Compounds 3g and 6d | Xylene-induced ear edema in mice; LPS-stimulated RAW264.7 macrophages | Potent inhibition of edema; inhibited TNF-α and IL-6 production. epa.gov |
| 7-hydroxy-6-methoxyquinolin-2(1H)-one | LPS-stimulated RAW 264.7 macrophages | Suppressed NO, TNF-α, IL-6, IL-1β; inhibited NF-κB activation. nih.gov |
| General Quinoline Derivatives | Various | Inhibition of COX, PDE4, and TACE. nih.gov |
Cardiotonic and Inotropic Effects in Isolated Organ Preparations
Derivatives of this compound have been investigated for their potential cardiotonic and inotropic effects, with some analogs demonstrating significant cardiac stimulant activity in isolated organ preparations.
A study focused on a series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives revealed their potential as cardiotonic agents. nih.gov In anesthetized dogs, one of the compounds, 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone, produced a notable increase in cardiac contractility, as measured by the percentage increase in dP/dt max. nih.gov Further modifications to the imidazole (B134444) ring of this compound, such as the introduction of methyl substituents, led to a marked increase in inotropic activity, with some derivatives being significantly more potent than the well-known cardiotonic agent milrinone. nih.gov
These quinolinone derivatives also exhibited positive inotropic effects in conscious dogs after oral administration. nih.gov One particular compound demonstrated dose-related cardiac stimulant activity that was sustained over a 7-hour test period, a characteristic that contrasted with milrinone. nih.gov Importantly, at the tested dose levels, no significant changes in heart rate were observed, and several of the compounds displayed high selectivity for stimulating cardiac contractile force over heart rate in the Starling dog heart-lung preparation. nih.gov This selectivity is a desirable characteristic for a cardiotonic agent, as it minimizes the risk of unwanted chronotropic effects.
The positive inotropic effect of some carbamazepine-alkyne derivatives has been linked to the activation of L-type calcium channels, leading to an increase in intracellular calcium levels. revistabiomedica.org While not directly focused on this compound, this study on a related heterocyclic compound provides insight into potential mechanisms of action for cardiotonic agents.
These preclinical findings suggest that the this compound scaffold holds promise for the development of new cardiotonic and inotropic drugs with a favorable selectivity profile. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
| Compound Type | Animal Model/Preparation | Key Cardiotonic/Inotropic Effects |
| 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives | Anesthetized and conscious dogs, Starling dog heart-lung preparation | Increased cardiac contractility (dP/dt max), sustained positive inotropic effects, high selectivity for contractile force over heart rate. nih.gov |
Antiviral Activity in Cell-Based Assays (e.g., SARS-CoV-2)
The emergence of viral pandemics has underscored the urgent need for novel antiviral therapies. The quinoline scaffold, including derivatives of this compound, has been investigated for its potential antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.govacs.orgresearchgate.net
Several studies have explored the synthesis and evaluation of quinoline derivatives as inhibitors of SARS-CoV-2 in cell culture-based infection models. nih.gov New quinoline-morpholine hybrid compounds have demonstrated pronounced inhibitory profiles against the virus, with some derivatives showing stronger anti-SARS-CoV-2 activity than the reference drug chloroquine (B1663885). nih.gov The 50% effective concentration (EC50) values for these compounds were found to be in the low micromolar range, indicating their potent antiviral potential. nih.gov
The mechanism of action for some of these quinoline derivatives appears to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. acs.orgresearchgate.net A screening of 101 quinoline and quinazoline (B50416) derivatives identified three compounds that exhibited remarkable potency in inhibiting RNA synthesis by SARS-CoV-2 RdRp, with EC50 values comparable to that of remdesivir. acs.orgresearchgate.net
Another target for quinoline-based antivirals is the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dampening the host's immune response. news-medical.net A novel quinoline-based PLpro inhibitor, Jun13296, has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound was effective against SARS-CoV-2 variants that have developed resistance to other antivirals like nirmatrelvir. news-medical.net
Furthermore, in silico studies have suggested that quinoline derivatives can act as protease inhibitors by interacting with the allosteric site of the main protease (Mpro) of SARS-CoV-2. nih.gov These computational findings have guided the synthesis of new derivatives with promising docking results. nih.gov
The broad-spectrum antiviral potential of quinolines and quinolones has been recognized for some time, with research exploring their activity against a variety of viruses. nih.gov The recent focus on SARS-CoV-2 has highlighted the adaptability of the quinoline scaffold for developing targeted antiviral agents. These preclinical findings provide a strong foundation for the further development of quinoline-based drugs to treat viral infections. nih.govacs.orgresearchgate.netnews-medical.net
| Compound Type | Viral Target/Assay | Key Antiviral Findings |
| Quinoline-morpholine hybrids | SARS-CoV-2 in cell culture | Pronounced inhibitory profile, stronger activity than chloroquine. nih.gov |
| Quinoline derivatives | SARS-CoV-2 RdRp | Potent inhibition of RNA synthesis, EC50 values comparable to remdesivir. acs.orgresearchgate.net |
| Quinoline-based PLpro inhibitor (Jun13296) | SARS-CoV-2 PLpro (in vivo) | Potent antiviral and anti-inflammatory effects, effective against resistant variants. news-medical.net |
| Quinoline derivatives | SARS-CoV-2 Mpro (in silico) | Predicted to act as protease inhibitors. nih.gov |
Computational and Theoretical Studies of 2 Hydroxymethyl 4 1h Quinolinone
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Tautomerism
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to determine molecular geometry, electronic distribution, and the relative energies of different forms of a molecule, such as tautomers.
While specific DFT or Hartree-Fock studies on 2-(hydroxymethyl)-4(1H)-quinolinone are not readily found, research on the closely related 4-hydroxy-2(1H)-quinolinone provides a basis for understanding its potential tautomeric equilibrium. Tautomerism is a key characteristic of many quinolinone derivatives, influencing their chemical behavior and biological activity. For instance, studies on 7-hydroxyquinoline (B1418103) derivatives have shown that they can exist as a mixture of azo and hydrazone tautomers in solution, a phenomenon that can be investigated using quantum-chemical calculations and spectroscopic methods. nih.gov The equilibrium between these forms is sensitive to the solvent environment. wuxiapptec.com
For other quinolinone derivatives, such as (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) and (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ), theoretical calculations have been employed to complement experimental data from X-ray diffraction. scielo.brscispace.comscielo.br These studies often involve calculating infrared spectra and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to assess kinetic stability and charge transfer properties. scielo.brscispace.com
A theoretical study on 2-hydroxypyridine (B17775) and 2-pyridone tautomers using DFT calculations demonstrated that the equilibrium between the two forms is significantly affected by the solvent's polarity. wuxiapptec.com This principle would likely apply to this compound, where the position of the hydroxyl proton can potentially shift.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
Although specific molecular docking studies for this compound are not prominent in the literature, numerous studies on related quinolinone derivatives highlight the utility of this approach. For example, docking studies have been performed on 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) to evaluate their binding affinity to the SARS-CoV-2 main protease (Mpro). nih.gov Similarly, various quinoline (B57606) derivatives have been docked against the HIV reverse transcriptase binding site to assess their potential as inhibitors. nih.gov
In studies of other quinolinone hybrids, molecular docking has been used to elucidate the binding modes and interactions with target proteins. For instance, novel quinoline/thiazinan-4-one hybrids were docked on the active site of S. aureus Murb protein to understand their antibacterial activity. rsc.org Docking studies on quinolone-phenolic conjugates with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have also been conducted to evaluate their anti-inflammatory potential. researchgate.net These studies often reveal key interactions, such as hydrogen bonding between the ligand and essential amino acid residues in the target's active site. researchgate.net
The general findings from these studies on related compounds suggest that the quinolinone scaffold is a versatile platform for designing molecules that can bind to a variety of biological targets.
Table 1: Examples of Molecular Docking Studies on Quinolinone Derivatives This table is based on data for related compounds, not this compound itself.
| Derivative Class | Target Protein | Key Findings | Reference |
| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) | SARS-CoV-2 Mpro | Good binding affinity comparable to reference drugs. | nih.gov |
| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Higher docking scores than standard drugs, indicating strong binding affinity. | nih.gov |
| Quinoline/thiazinan-4-one hybrids | S. aureus Murb protein | Understanding of molecular interactions and binding modes. | rsc.org |
| Quinolone-phenolic conjugates | COX-1 and COX-2 | Evaluation of anti-inflammatory potential through binding analysis. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.
Specific QSAR models for this compound have not been reported. However, QSAR studies on broader classes of quinolone and quinoline derivatives have been conducted. These studies typically use various molecular descriptors, such as physicochemical properties and topological indices, to build predictive models. nih.govneliti.com
For example, QSAR modeling has been applied to a series of antimycobacterial quinolone derivatives to correlate their chemical structures with their activity against M. fortuitum and M. smegmatis. nih.gov Another study reported QSAR models for 4-methyl-2-(p-substitutedphenyl)quinoline derivatives to explore their antifungal activities, finding that lipophilicity was a key factor. neliti.com QSAR has also been used to analyze thymidylate synthase inhibitors based on the quinazolin-4-one scaffold. nih.gov
These studies demonstrate that QSAR can be a valuable tool for optimizing the biological activity of quinolinone-based compounds by identifying key structural determinants.
Table 2: Overview of QSAR Modeling on Related Quinolinone Scaffolds This table is based on data for related compounds, not this compound itself.
| Compound Class | Biological Activity | Methodologies | Key Descriptors | Reference |
| N-1 and C-7 substituted quinolones | Antimycobacterial | Ridge regression, PCR, PLS | Topostructural, topochemical, 3-D geometrical indices | nih.gov |
| 4-methyl-2-(p-substitutedphenyl)quinolines | Antifungal | Regression analysis | Lipophilicity (cLogP) | neliti.com |
| Quinazolin-4-one derivatives | Thymidylate synthase inhibition | GUSAR 2013 program | MNA and QNA descriptors | nih.gov |
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to investigate the conformational flexibility of molecules and the dynamics of their binding to target proteins, providing a more detailed picture than static docking studies.
Direct MD simulation studies on this compound are not available in the current literature. However, the application of MD simulations to related systems showcases its potential. For instance, MD simulations have been used to study the binding of quinone molecules to respiratory complex I, revealing stable interactions and dynamic behavior at the binding site. nih.gov Enhanced sampling MD simulations have also been employed to predict the binding mechanisms and effects of ligands on the structure of G-quadruplex DNA. rsc.org
Furthermore, MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking. nih.gov Such simulations can reveal force-dependent dissociation mechanisms and allosteric effects induced by binding. nih.gov The conformational analysis of therapeutic proteins is another area where techniques like hydroxyl radical protein footprinting, which can be complemented by MD simulations, are used to detect changes in structure. nih.gov
Prediction of Potential Biochemical Targets and Interaction Profiles
The prediction of potential biochemical targets for a given molecule is a crucial step in drug discovery and chemical biology. Computational methods that rely on chemical similarity and machine learning are often used for this purpose.
For this compound, specific predictions of its biochemical targets are not documented. However, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. mdpi.com Quinolinone and quinoline derivatives have been associated with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects, suggesting a diverse array of potential targets. mdpi.commdpi.com
Computational tools can predict targets by comparing the structure of a query molecule to databases of compounds with known biological activities. nih.gov For example, fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com Other quinolinone derivatives have been found to inhibit enzymes like topoisomerase II, protein kinases, and histone deacetylase in cancer cells. mdpi.com The broad biological profile of the quinolinone family suggests that this compound could potentially interact with a variety of enzymes or receptors.
Derivatization Strategies, Analog Synthesis, and Lead Optimization for 2 Hydroxymethyl 4 1h Quinolinone
Design and Synthesis of Novel Scaffolds Featuring the 2-(hydroxymethyl)-4(1H)-Quinolinone Motif
The quinolinone core is a privileged scaffold in drug discovery, and its synthesis has been the subject of extensive research. researchgate.net Classic methods for constructing the 4-quinolone ring system, which is in tautomeric equilibrium with 4-hydroxyquinoline, include the Camps cyclization and the Conrad-Limpach reaction. wikipedia.org The Camps cyclization, for instance, can yield 4-hydroxyquinolines (which tautomerize to 4-quinolones) through the ring-closing of o-acylaminoacetophenones. wikipedia.org Another prominent method is the Gould-Jacobs reaction. researchgate.net
More contemporary approaches offer greater versatility. For example, copper-catalyzed aza-Michael addition followed by base-mediated cyclization and oxidation has been used to synthesize 3-acyl-2-substituted 4-quinolones. rsc.org Similarly, Friedlander annulation provides a pathway to quinolone derivatives. qeios.com The synthesis of the specific 4-hydroxy-2(1H)-quinolone scaffold can be achieved through various means, including the reaction of 2-aminoacetophenone (B1585202) with acylating agents like dimethylcarbonate in the presence of a strong base such as sodium hydride. researchgate.netnih.gov
Enzymatic synthesis presents an alternative, environmentally benign route. One-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been developed by integrating multiple enzymes, paving the way for the production of such alkaloids in engineered microorganisms. nih.gov Specifically for hydroxymethyl-containing quinolinones, a profitable synthesis for 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has been reported, highlighting the feasibility of incorporating the hydroxymethyl group. nih.gov
Furthermore, novel scaffolds can be designed by linking multiple quinolone units. For instance, a Cu-catalyzed [2+3] cycloaddition (click chemistry) has been employed to tether 4-hydroxy-2-quinolone molecules with a triazole linker, creating complex structures with potential for enhanced biological activity. nih.gov
Table 1: Selected Synthetic Methods for Quinolone Scaffolds
| Method | Description | Starting Materials (Example) | Key Features |
| Camps Cyclization | Base- or acid-catalyzed cyclization of o-acylaminoacetophenones. | o-Acylaminoacetophenone | Can produce both 2-hydroxy and 4-hydroxyquinolines. wikipedia.org |
| Conrad-Limpach | Condensation of anilines with β-ketoesters followed by thermal cyclization. | Aniline (B41778), β-ketoester | A widely used method for 2-alkyl-4(1H)-quinolones. researchgate.net |
| Friedlander Annulation | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 2-Amino benzophenone, Ethyl acetoacetate | Can be catalyzed by agents like indium triflate. qeios.com |
| Cu-Catalyzed Cyclization | Copper-mediated cyclization of N-aryl enamines. | N-aryl enamines | Tolerates a variety of functional groups. rsc.org |
| Enzymatic Synthesis | Multi-enzyme one-pot reaction to build the heterocyclic scaffold. | e.g., 2-(pyridine-2-yl) acetic acid, malonic acid | Environmentally friendly, avoids harsh reagents. nih.gov |
Introduction of Diverse Functional Groups to Optimize Activity Profiles
The biological activity of the quinolinone scaffold can be finely tuned by introducing various functional groups at different positions of the ring system. rsc.org Structure-activity relationship (SAR) studies have shown that modifications at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions can significantly impact the physicochemical, pharmacokinetic, and pharmacodynamic properties of the molecule. rsc.orgmdpi.com
For instance, in the context of antibacterial fluoroquinolones, a fluorine atom at the C-6 position is often crucial for potent activity, while substituents at C-7, such as a piperazine (B1678402) ring, enhance the antibacterial spectrum. researchgate.netwikipedia.org A cyclopropyl (B3062369) group at the N-1 position has been found to increase anticancer activity compared to an ethyl group. mdpi.com The nature of the substituent at the C-3 position is also critical; it is believed that this group should be coplanar with the quinoline (B57606) ring for optimal anticancer effect. mdpi.com
In a study aimed at developing IL-2 suppressive agents, optimization of three side chains around a quinolinone skeleton led to a highly active compound, demonstrating that even subtle changes can dramatically alter biological outcomes. nih.gov Another study on antiviral quinoline analogues found that the R² group was critical for activity, with CF₃ being the most effective substituent. nih.gov The introduction of a dithiocarbamate (B8719985) moiety into quinolinone derivatives yielded potent multifunctional inhibitors for potential Alzheimer's disease treatment. nih.gov These examples underscore the principle that a systematic exploration of functional group diversity is a cornerstone of lead optimization. orientjchem.orgnih.gov
Table 2: Influence of Substituents on Quinolone Activity
| Position | Example Substituent | Effect on Biological Activity | Reference |
| N-1 | Cyclopropyl | Increased anticancer activity | mdpi.com |
| C-2 | Alkyl groups | More advantageous for antineoplastic activity than aryl groups | mdpi.com |
| C-3 | Carboxylic acid | Key for DNA gyrase inhibition in fluoroquinolones | nih.gov |
| C-6 | Fluorine | Enhances antibacterial activity significantly | researchgate.netwikipedia.org |
| C-7 | Piperazine | Broadens antibacterial spectrum (Gram-negative) | mdpi.com |
| C-8 | Methoxy (B1213986) group | Can prevent phototoxicity of fluoroquinolones | researchgate.net |
Development of Biologically Active Conjugates and Prodrugs
To enhance therapeutic efficacy, improve pharmacokinetic properties, or enable targeted delivery, this compound can be developed into bioconjugates and prodrugs. The hydroxymethyl group itself is a useful handle for creating prodrugs. For example, hydroxymethylation is a known strategy in prodrug design, where the resulting metabolite can exhibit greater activity than the parent drug. nih.gov
A general prodrug approach involves converting lead compounds into aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-substituted analogs, which can significantly improve aqueous solubility and oral bioavailability. nih.gov This strategy, demonstrated on antimalarial 4(1H)-quinolones, relies on a pH-triggered release mechanism independent of enzymatic biotransformation and led to single-dose cures in a rodent malaria model. nih.gov
Conjugation to other bioactive molecules is another powerful strategy. Hybrid compounds that fuse two biologically active scaffolds, such as quinolones and other antibiotics or pharmacophores, can result in molecules with dual modes of action. nih.gov For example, novel conjugates of quinoline and thiazolidinone urea (B33335) have been developed as potential anti-colorectal cancer agents. tandfonline.com Glycoconjugation, the attachment of sugar moieties, is another approach used to improve the pharmacokinetic properties and potentially target specific cell types. researchgate.netnih.gov
Antibody-drug conjugates (ADCs) represent a sophisticated application of this principle, where a potent cytotoxic payload is linked to a monoclonal antibody that targets specific cells, such as cancer cells. nih.gov Camptothecin, a pentacyclic quinoline alkaloid, and its analogs are used as payloads in several FDA-approved ADCs. nih.gov This highlights the potential for highly potent quinolinone derivatives to be used in targeted therapies.
Strategies for Improving Selectivity and Efficacy in Preclinical Models
Enhancing the selectivity and efficacy of a drug candidate is a primary goal of preclinical development. For quinolinone-based compounds, this can be achieved through several chemical and biological strategies.
One key approach is structural modification to increase affinity and selectivity for the intended biological target. For example, in the development of imaging probes for α-synuclein, modifications to a styrylquinoline scaffold were made to improve selectivity against other protein aggregates like Aβ. nih.gov Similarly, optimization of quinoline derivatives led to potent and selective inhibitors of specific kinases, such as c-Met, which are often overexpressed in cancers. orientjchem.orgnih.gov The design of multifunctional inhibitors that can interact with multiple sites on a target, such as both the catalytic and peripheral anionic sites of acetylcholinesterase, can also lead to improved efficacy. nih.gov
Prodrug strategies are also vital for improving in vivo performance. As mentioned, the amino AOCOM ether prodrug approach dramatically improved the oral bioavailability and efficacy of antimalarial 4(1H)-quinolones in a preclinical malaria model. nih.gov This demonstrates how overcoming pharmacokinetic hurdles can directly translate to enhanced efficacy.
Furthermore, conjugation strategies can improve selectivity. Creating conjugates of quinolines with molecules that are actively transported into target cells can increase drug accumulation where it is needed most. nih.gov The ultimate example of this is the ADC, which uses an antibody to deliver a cytotoxic payload directly to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity. nih.gov A study on novel quinoline conjugates found a compound that exhibited over 90-fold selectivity towards a colorectal cancer cell line relative to a normal human colorectal cell line. tandfonline.com
Parallel Synthesis and Library Design for High-Throughput Screening
Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds to identify promising new leads. spirochem.com Parallel synthesis and combinatorial chemistry are essential tools for this purpose, allowing for the efficient generation of diverse compound libraries built around a core scaffold like this compound. acs.orgcombichemistry.comwikipedia.org
Parallel synthesis enables the simultaneous creation of many individual compounds in separate reaction vessels, often in 24- or 96-well plate formats. spirochem.com This technique significantly accelerates the exploration of structure-activity relationships by allowing chemists to quickly produce a matrix of analogs with different substituents at various positions. nih.govresearchgate.net For example, a two-step strategy for the parallel synthesis of highly diversified quinolin-4-ones has been developed, enabling the creation of libraries with four different points of substitution. nih.gov
Combinatorial library design aims to maximize the chemical diversity of the synthesized compounds while keeping the total number manageable for screening. combichemistry.com These libraries can be designed with multiple points of diversity (R-groups) around the central quinolinone scaffold. acs.orgnih.gov The use of solid-phase synthesis can greatly simplify the process, as intermediates can be easily purified by filtration, and the process is amenable to automation. nih.govacs.org
Once a library is synthesized, it can be subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for activity against a specific biological target. wikipedia.org The combination of rational library design, efficient parallel synthesis, and HTS provides a powerful engine for discovering novel, biologically active derivatives of the this compound scaffold. nih.gov
Future Research Directions and Translational Perspectives for 2 Hydroxymethyl 4 1h Quinolinone
Exploration of Novel Biological Activities and Therapeutic Applications
The 4-hydroxy-2-quinolinone framework is recognized for a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com Future research will likely focus on expanding the known biological profile of 2-(hydroxymethyl)-4(1H)-quinolinone and its derivatives. While broad activities are known for the parent scaffold, specific derivatives are being investigated for more targeted applications. mdpi.com
For instance, research into related furoquinolinone compounds, such as 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), has demonstrated that these molecules can inhibit topoisomerase II and exhibit antiproliferative activity in mammalian cells, particularly upon UVA irradiation. nih.govresearchgate.net This suggests a potential avenue for developing photochemotherapeutic agents based on the this compound core. nih.gov The exploration of hexahydroquinoline derivatives has also revealed potential anticancer activities. The versatility of the quinolinone structure allows for modifications that could lead to novel treatments for a variety of conditions, including those requiring immunomodulation or presenting with multidrug resistance. nih.gov
Table 1: Investigated Biological Activities of Quinolinone Scaffolds
| Biological Activity | Scaffold/Derivative Type | Research Focus | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | 4-hydroxy-2-quinolinone | Inhibition of soybean LOX, antioxidant activity | mdpi.com |
| Anticancer | 4,6,7,8-tetrahydroquinolin-5(1H)-one | Cytotoxic activity against MCF-7 breast cancer cells | nih.gov |
| Antiproliferative | 4-hydroxymethyl-furoquinolinones | Inhibition of topoisomerase II, photochemotherapy | nih.govresearchgate.net |
| Neuroprotective | 4-hydroxy-2-quinolinone | General activity of the privileged structure | mdpi.com |
| Antipsychotic | Quinolinone derivative (OPC-14597) | Antagonism of dopaminergic inhibition in the nucleus accumbens | nih.gov |
Advanced Mechanistic Studies to Uncover Deeper Biological Insights
To fully realize the therapeutic potential of this compound, a deeper understanding of its mechanism of action is crucial. Future studies will need to move beyond preliminary activity screenings to detailed mechanistic investigations. Advanced analytical techniques like photoionization and photoelectron photoion coincidence spectroscopy could be employed to identify reactive intermediates and elucidate complex reaction pathways in biological systems. rsc.org
Mechanistic studies on the related compound HOFQ have provided a template for such investigations. Research has shown that its antiproliferative effects are linked to the formation of DNA-protein cross-links (DPCs) and monoadducts, rather than the interstrand cross-links often associated with other photosensitizers. researchgate.net This specific mode of action appears to correlate with reduced genotoxicity and an efficient induction of apoptosis, highlighting the importance of detailed mechanistic work. researchgate.net Future research on this compound should aim to similarly pinpoint its molecular targets and downstream signaling effects to optimize its therapeutic profile and minimize off-target interactions. mdpi.com
Development of Innovative Synthetic Pathways for Sustainable Production
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and sustainable synthetic methods. While classical methods for synthesizing quinolin-4-ones, such as the Conrad-Limpach and Gould-Jacobs reactions, are well-established, they often require harsh conditions. mdpi.com
Modern synthetic chemistry offers more environmentally friendly alternatives. A recently developed method involves the decarboxylating cyclization of inexpensive and readily available isatoic anhydrides with 1,3-dicarbonyl compounds in water, offering a greener route to the quinolin-4-one core. mdpi.com Other innovative strategies include transition metal-catalyzed reactions and the use of N-heterocyclic carbenes. mdpi.com Future research will likely focus on refining these methods to improve yields, reduce waste, and allow for the modular and efficient synthesis of a diverse library of this compound derivatives for biological screening. researchgate.net
Table 2: Synthetic Methodologies for Quinolin-4-one Core
| Method | Starting Materials | Key Features | Reference(s) |
|---|---|---|---|
| Conrad-Limpach Reaction | Aniline (B41778) derivatives, β-ketoesters | Classical method | mdpi.com |
| Gould-Jacobs Reaction | Aniline derivatives, ethoxymethylenemalonic esters | Classical method | mdpi.com |
| Biere-Seelen Synthesis | Methyl anthranilate, dimethyl acetylenedicarboxylate (B1228247) | Involves Michael addition and cyclization | mdpi.com |
| Decarboxylating Cyclization | Isatoic anhydrides, 1,3-dicarbonyl compounds | Environmentally friendly, proceeds in water | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to the this compound scaffold presents significant opportunities. nih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, planning synthetic routes, and generating novel structures with desired characteristics. nih.govmdpi.com
ML models can be trained on existing data to predict the site selectivity of chemical reactions on the quinoline (B57606) ring, facilitating the design of specific derivatives. doaj.orgresearchgate.net Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore vast chemical space to design novel quinolinone-based molecules with optimized properties for specific biological targets. mdpi.comresearchgate.net Furthermore, AI can enhance molecular docking studies and predict drug-target interactions with greater accuracy, helping to identify the most promising candidates for synthesis and testing. mdpi.comyoutube.com The integration of AI platforms like Chemistry42, which combine generative algorithms with medicinal chemistry expertise, can significantly shorten the timeline for discovering new drug candidates based on the this compound structure. nih.gov
Table 3: Applications of AI/ML in Quinoline/Quinolinone Drug Discovery
| AI/ML Application | Technique/Model | Purpose | Reference(s) |
|---|---|---|---|
| Site Selectivity Prediction | Artificial Neural Network (ANN) | Predicts reactive sites for electrophilic substitution on quinoline derivatives. | doaj.org |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | Generates new molecular structures with desirable physicochemical properties. | mdpi.comresearchgate.net |
| Improving Docking Studies | Machine Learning (ML) Models | Improves the ability of ensemble docking to classify active vs. inactive compounds. | mdpi.com |
| Drug-Target Interaction Prediction | Intermolecular Graph Transformer (IGT) | Predicts active binding of drugs to target proteins and determines binding poses. | youtube.com |
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex diseases like cancer often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. researchgate.net The quinolinone scaffold is an ideal starting point for designing such agents due to its inherent ability to interact with various biological targets. mdpi.comresearchgate.net By combining the this compound core with other pharmacophores, researchers can create hybrid molecules that modulate several targets simultaneously. mdpi.com
This approach, known as molecular hybridization, aims to produce compounds with improved efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. researchgate.netmdpi.com For example, quinolinone-carboxamide hybrids have been developed that exhibit both antioxidant and anti-inflammatory (LOX inhibition) activities. mdpi.com Similarly, quinoline-based derivatives have been designed to act as multi-target inhibitors of receptor tyrosine kinases (e.g., EGFR, HER-2, VEGFR-2) implicated in cancer. nih.govmdpi.com Future work will focus on the rational design of this compound derivatives that can simultaneously hit key targets in diseases like cancer or neurodegenerative disorders, potentially leading to more effective treatments. researchgate.netnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
